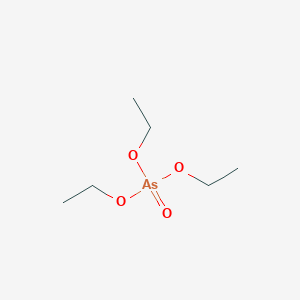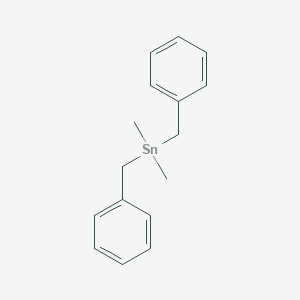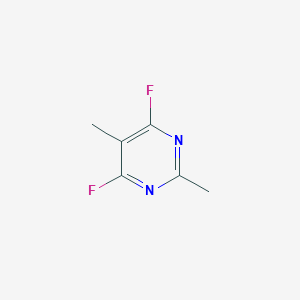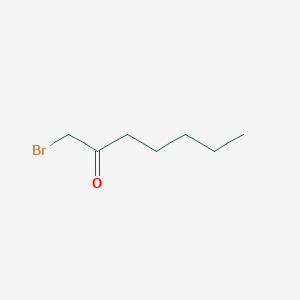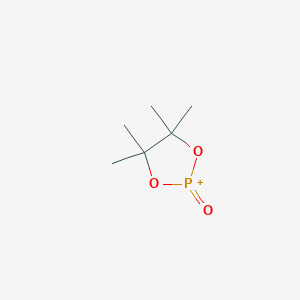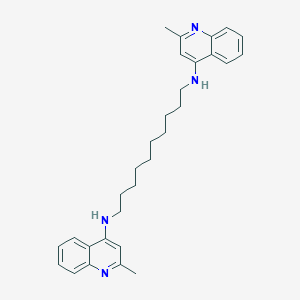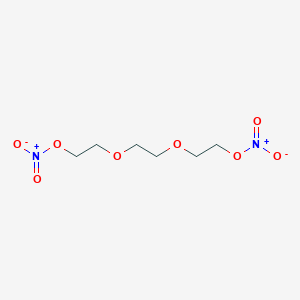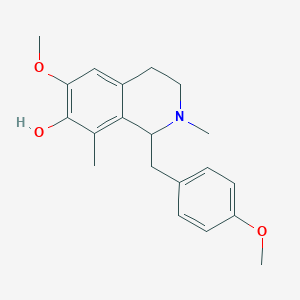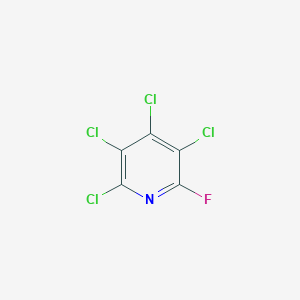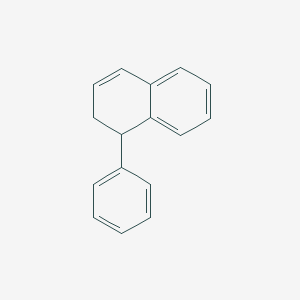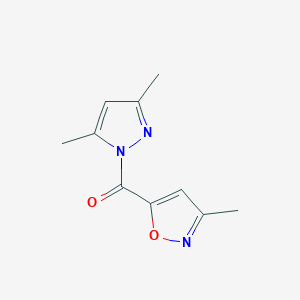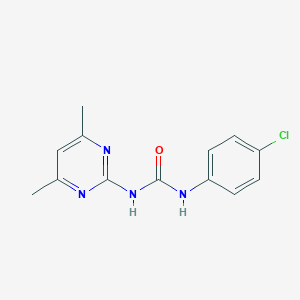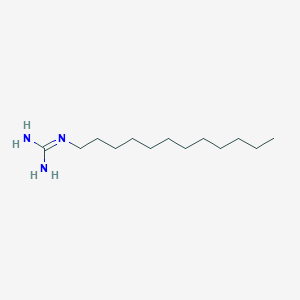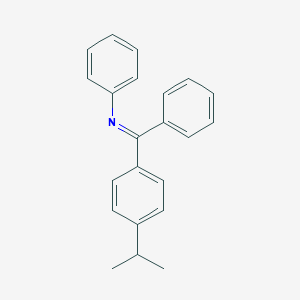
N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine, also known as DPIPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPIPM is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 367.49 g/mol.
Wirkmechanismus
The mechanism of action of N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine is not well understood, but studies suggest that it may act as a modulator of protein-protein interactions. N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been shown to bind to the amyloid beta peptide, which is involved in the pathogenesis of Alzheimer's disease, and inhibit its aggregation. N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been shown to have low toxicity and low cytotoxicity in vitro. In vivo studies have not been conducted, and the safety and toxicity of N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine in humans are unknown. N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been shown to have moderate solubility in water and good solubility in organic solvents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine in lab experiments include its high purity, high yield, and low toxicity. The limitations of using N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine in lab experiments include its limited solubility in water and its unknown safety and toxicity in humans.
Zukünftige Richtungen
There are several future directions for the study of N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine. One direction is to further investigate its mechanism of action and its potential as a drug target for the treatment of Alzheimer's disease. Another direction is to explore its potential as an anti-cancer agent and to optimize its structure for improved potency and selectivity. Additionally, N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine could be used as a building block for the synthesis of new organic semiconductors and metal-organic frameworks with improved properties. Finally, the safety and toxicity of N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine in humans should be studied to determine its potential as a therapeutic agent.
Synthesemethoden
N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine can be synthesized through a one-pot reaction between benzaldehyde, acetone, and 4-isopropylbenzylamine. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and yields N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine as a yellow crystalline solid. The synthesis of N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been studied for its potential applications in various fields, including organic electronics, material science, and medicinal chemistry. In organic electronics, N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been used as a building block for the synthesis of organic semiconductors that have high charge mobility and excellent stability. In material science, N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been used as a ligand for the synthesis of metal-organic frameworks that have high surface area and tunable properties. In medicinal chemistry, N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been studied for its potential as an anti-cancer agent and as a drug target for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18864-77-2 |
|---|---|
Produktname |
N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine |
Molekularformel |
C22H21N |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C22H21N/c1-17(2)18-13-15-20(16-14-18)22(19-9-5-3-6-10-19)23-21-11-7-4-8-12-21/h3-17H,1-2H3 |
InChI-Schlüssel |
OOZJSJINZGEPKA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
N-[[4-(1-Methylethyl)phenyl]phenylmethylene]benzenamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)
